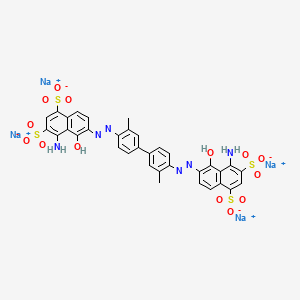

Direct Blue 53

Description

Properties

Molecular Formula |

C34H24N6Na4O14S4 |

|---|---|

Molecular Weight |

960.8 g/mol |

IUPAC Name |

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

InChI Key |

ATNOAWAQFYGAOY-UHFFFAOYSA-J |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Synonyms |

Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |

Origin of Product |

United States |

Foundational & Exploratory

Direct Blue 53: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Molecular Properties, Experimental Applications, and Signaling Pathway Interactions of a Versatile Azo Dye

Direct Blue 53, also widely known by its synonym Evans Blue, is a diazo dye with a rich history in biomedical research. Its unique properties, including high affinity for serum albumin and its impermeability to intact cell membranes, have led to its widespread use as a vital stain and a tool for assessing vascular permeability. More recently, its role as a modulator of various signaling pathways has garnered significant interest within the scientific community, opening new avenues for its application in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its interactions with cellular signaling pathways.

Core Molecular and Physical Properties

This compound is a tetrasodium (B8768297) salt with the chemical formula C34H24N6Na4O14S4.[1][2] It is a complex molecule with a corresponding high molecular weight. The dye presents as blue crystals with a greenish-bronze luster or as a black powder.[3] It is soluble in water, which is a key characteristic for its use in biological systems.[3]

| Property | Value | References |

| Synonyms | Evans Blue, T-1824, C.I. 23860, Azovan Blue | [3][4][5] |

| Molecular Formula | C34H24N6Na4O14S4 | [1][2] |

| Molecular Weight | ~960.81 g/mol | [1] |

| CAS Number | 314-13-6 | [1] |

| Appearance | Blue crystals with a greenish-bronze luster or black powder | [3] |

| Solubility | Soluble in water | [3] |

| Maximum Absorbance (λmax) | ~620 nm | [6][7] |

Experimental Protocols

The unique characteristics of this compound lend it to a variety of experimental applications. Below are detailed protocols for some of its most common uses.

Cell Viability Assay

The principle of this assay is based on the impermeability of intact cell membranes to this compound. Therefore, only cells with compromised membranes will take up the dye and appear blue under a microscope.[8]

Materials:

-

1% (w/v) this compound (Evans Blue) solution in sterile water or phosphate-buffered saline (PBS).

-

Cell suspension to be tested.

-

Microscope and hemocytometer.

-

Centrifuge.

Protocol:

-

Prepare a 1% stock solution of this compound in sterile water or PBS.[9]

-

Mix the cell suspension with the this compound solution. A common ratio is 1:10 (e.g., 10 µL of dye solution to 90 µL of cell suspension).[9]

-

Incubate the mixture at room temperature for 5-15 minutes.

-

Load the stained cell suspension onto a hemocytometer.

-

Under a light microscope, count the total number of cells and the number of blue-stained (non-viable) cells.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Total number of cells - Number of blue cells) / Total number of cells * 100

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is widely used to assess changes in vascular permeability in response to various stimuli. The extravasation of albumin-bound Evans Blue from the circulation into the interstitial space is quantified as a measure of permeability.[10][11]

Materials:

-

Sterile 0.5% or 2% Evans Blue solution in sterile saline.[10][12]

-

Anesthetic agent.

-

Formamide (B127407) for dye extraction.

-

Spectrophotometer.

Protocol:

-

Anesthetize the experimental animal (e.g., mouse) according to approved institutional protocols.

-

Inject a known concentration and volume of Evans Blue solution intravenously (e.g., via the tail vein). A typical dose is 4 ml/kg of a 2% solution.[10]

-

Allow the dye to circulate for a specific period (e.g., 30-60 minutes).

-

At the end of the circulation period, euthanize the animal and perfuse the vasculature with saline to remove intravascular dye.

-

Dissect the tissue of interest and weigh it.

-

Incubate the tissue in a known volume of formamide at 55-60°C for 24-48 hours to extract the extravasated dye.[11][13]

-

Centrifuge the formamide extract to pellet any tissue debris.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[6][7]

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans Blue concentrations. The results are typically expressed as µg of Evans Blue per gram of tissue.

Signaling Pathway Interactions

Beyond its use as a dye, this compound has been shown to interact with and modulate several key signaling pathways, making it a valuable tool for pharmacological research.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[15] this compound has been identified as an inhibitor of NF-κB activation, although the precise mechanism is still under investigation.[16] It is hypothesized that the dye may interfere with the upstream signaling events leading to IKK activation or directly inhibit the activity of the IKK complex itself.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antagonism of AMPA and Kainate Receptors

This compound also functions as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors crucial for synaptic transmission in the central nervous system.[8] By binding to these receptors, it can modulate neuronal excitability and synaptic plasticity. This antagonistic activity presents potential therapeutic applications in conditions characterized by excessive glutamate signaling, such as epilepsy and neurodegenerative diseases.

Caption: Antagonistic action of this compound on AMPA/Kainate receptors.

Safety and Handling

This compound is considered to have low toxicity for usual industrial handling.[5] However, as with any chemical, appropriate safety precautions should be taken. It may cause eye, skin, and respiratory tract irritation.[4][5] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[17] For detailed safety information, refer to the manufacturer's safety data sheet (SDS).[4][5][17][18]

Conclusion

This compound, or Evans Blue, is a remarkably versatile tool in the arsenal (B13267) of researchers in the life sciences. Its utility extends from fundamental applications in assessing cell viability and vascular integrity to more nuanced roles in the modulation of critical signaling pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further investigation into its potential applications in drug discovery and the broader field of biomedical research. As our understanding of its molecular interactions continues to grow, so too will the scope of its utility in advancing scientific knowledge.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound | C34H24N6Na4O14S4 | CID 9409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 7. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. protocols.io [protocols.io]

- 10. bio-protocol.org [bio-protocol.org]

- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Evans Blue Assay in Mice [milstone.bwh.harvard.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Properties of Evans Blue Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB), also known as T-1824 or Direct Blue 53, is a bis-azo dye with a strong, non-covalent affinity for serum albumin.[1][2] This property makes it an invaluable tool in various biomedical research applications, primarily for assessing vascular permeability and quantifying plasma volume.[2][3] When bound to albumin, Evans Blue exhibits distinct spectroscopic properties, including strong absorption in the visible region and fluorescence emission in the far-red spectrum, which form the basis of its utility in experimental assays.[1][4] This technical guide provides a comprehensive overview of the spectroscopic properties of Evans Blue, detailed experimental protocols for its quantification, and a discussion of the factors influencing its spectral characteristics.

Core Spectroscopic Properties

The spectroscopic characteristics of Evans Blue are crucial for its application and quantification. These properties are significantly influenced by its binding to serum albumin.

Absorption and Emission Spectra

Free Evans Blue in aqueous solution has a primary absorption maximum in the visible range. However, upon binding to albumin, both the absorption and fluorescence properties are modulated. The dye exhibits fluorescence with excitation peaks at approximately 470 nm and 540 nm, and an emission peak around 680 nm.[1] More specifically, when bound to albumin, the excitation maximum for fluorescence is often cited as 620 nm with an emission maximum at 680 nm.[5]

Table 1: Key Spectroscopic Parameters of Evans Blue

| Property | Value | Conditions |

| Absorption Maximum (λmax) | ~608 nm | In aqueous solution[6] |

| ~620 nm | Bound to albumin | |

| Molar Absorptivity (ε) | 86,000 M-1cm-1 | At 606 nm in PBS[7] |

| Fluorescence Excitation (λex) | 470 nm and 540 nm | General[1] |

| 620 nm | For quantification in tissues[5] | |

| Fluorescence Emission (λem) | ~680 nm | Bound to albumin[1][5] |

| Fluorescence Quantum Yield (ΦF) | Not definitively reported for the albumin-bound state. It is known to increase upon binding to albumin. | Albumin-bound |

Molar Absorptivity

The molar absorptivity (or extinction coefficient) of Evans Blue is a measure of how strongly it absorbs light at a particular wavelength. A commonly cited value for the molar absorptivity of Evans Blue in phosphate-buffered saline (PBS) is 86,000 M-1cm-1 at 606 nm.[7] This high value indicates its strong light-absorbing capability, which is advantageous for spectrophotometric quantification.

Fluorescence Quantum Yield

Factors Influencing Spectroscopic Properties

The spectroscopic behavior of Evans Blue is sensitive to its local microenvironment. Understanding these influences is critical for accurate and reproducible experimental results.

Binding to Serum Albumin

The interaction between Evans Blue and serum albumin is central to its use as a vascular permeability tracer. Evans Blue binds tightly but non-covalently to albumin, and this binding is responsible for its retention within the vasculature under normal conditions.[2][9] This binding event leads to a bathochromic (red) shift in the absorption maximum and a significant enhancement of its fluorescence.[4]

pH

The pH of the solvent can influence the absorption spectrum of Evans Blue. As an azo dye with multiple ionizable groups, its charge state and conformation can change with pH, leading to shifts in its absorption maxima. One study demonstrated that the UV-Vis spectrum of Evans Blue changes with pH values ranging from 2 to 12. For precise quantitative studies, it is advisable to maintain a constant and buffered pH.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[10] This is due to differential solvation of the ground and excited electronic states of the dye molecule. While comprehensive studies on the solvatochromic properties of Evans Blue across a wide range of solvents are not extensively documented in readily available literature, it is a factor to consider, especially when extracting the dye from tissues into organic solvents for quantification. The choice of extraction solvent can potentially influence the absorption and emission maxima, and therefore, consistency in the solvent used for standards and samples is paramount.

Experimental Protocols

Accurate quantification of Evans Blue in biological samples is essential for its application in vascular permeability and plasma volume studies. Both spectrophotometric (absorbance) and fluorometric methods are commonly employed.

General Principle of Vascular Permeability Assay

The principle behind using Evans Blue to assess vascular permeability lies in its strong affinity for serum albumin.[2] The large Evans Blue-albumin complex (approximately 69 kDa) is normally confined to the bloodstream as it cannot cross the intact endothelial barrier of blood vessels.[1] In conditions where vascular permeability is increased, such as inflammation or injury, the complex extravasates into the surrounding tissues. The amount of dye accumulated in a tissue is, therefore, a direct measure of the extent of vascular leakage.

Experimental Workflow for Assessing Blood-Brain Barrier Permeability

The following is a generalized workflow for using Evans Blue to quantify blood-brain barrier (BBB) disruption. Specific details may need to be optimized for different animal models and experimental questions.

Spectrophotometric Quantification Protocol

-

Tissue Collection and Homogenization: Following transcardial perfusion with saline to remove intravascular dye, the brain or other tissues of interest are dissected, weighed, and homogenized in a suitable solvent. Formamide is a commonly used solvent for extracting Evans Blue from tissues. Alternatively, trichloroacetic acid (TCA) can be used to precipitate proteins and extract the dye.

-

Dye Extraction: The tissue homogenate is incubated (e.g., at 60°C for 24-48 hours) to ensure complete extraction of the dye.

-

Centrifugation: The samples are then centrifuged to pellet the tissue debris.

-

Absorbance Measurement: The absorbance of the supernatant is measured using a spectrophotometer at the absorption maximum of Evans Blue in the chosen solvent (typically around 620 nm). A reference wavelength where Evans Blue does not absorb (e.g., 740 nm) can be used to correct for background absorbance.

-

Quantification: A standard curve is generated using known concentrations of Evans Blue in the same solvent. The concentration of the dye in the tissue samples is then determined by interpolating their absorbance values on the standard curve. The results are typically expressed as the amount of dye per gram of tissue.

Fluorometric Quantification Protocol

The fluorometric method offers higher sensitivity compared to spectrophotometry.

-

Sample Preparation: The sample preparation steps (tissue collection, homogenization, extraction, and centrifugation) are similar to the spectrophotometric protocol.

-

Fluorescence Measurement: The fluorescence of the supernatant is measured using a fluorometer or a microplate reader with appropriate filters or monochromators for excitation (e.g., 620 nm) and emission (e.g., 680 nm).

-

Quantification: A standard curve is prepared with known concentrations of Evans Blue, and the fluorescence of the samples is used to determine the dye concentration.

Conclusion

Evans Blue remains a widely used and effective tool for studying vascular permeability and plasma volume due to its strong affinity for albumin and its convenient spectroscopic properties. A thorough understanding of its absorption and fluorescence characteristics, as well as the factors that can influence them, is essential for designing robust experiments and obtaining accurate, reproducible data. The experimental protocols outlined in this guide provide a solid foundation for the application of Evans Blue in biomedical research. For optimal results, it is recommended that researchers carefully validate and optimize these protocols for their specific experimental systems.

References

- 1. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. evans blue dye: Topics by Science.gov [science.gov]

- 4. evans blue albumin: Topics by Science.gov [science.gov]

- 5. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption [Evans Blue] | AAT Bioquest [aatbio.com]

- 7. PhotochemCAD | Evans Blue [photochemcad.com]

- 8. Low-Dose Evans Blue Dye for Near-Infrared Fluorescence Imaging in Photothrombotic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of Direct Blue 53 in Biological Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Blue 53, also known as Evans Blue, is a benzidine-based bis-azo dye with a multifaceted mechanism of action in biological systems. Primarily recognized for its high affinity for serum albumin, it serves as a valuable tool for assessing vascular permeability and blood volume. However, its biological effects extend far beyond this application. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, including its potent inhibition of excitatory amino acid transporters and certain glutamate (B1630785) receptors, its interaction with purinergic receptors, and its toxicological profile stemming from its metabolic conversion to the known carcinogen, benzidine (B372746). This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key pathways and workflows to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound (C.I. 23860) is a synthetic dye that has been utilized in various biological and medical applications for decades.[1][2][3][4][5] Its primary use has been as a vital stain to assess cell viability and to determine plasma volume and vascular permeability due to its strong, non-covalent binding to serum albumin.[1][2][3][4][5] Beyond these diagnostic applications, this compound exhibits significant pharmacological activity, primarily as an inhibitor of neurotransmitter transport and as an antagonist at certain receptor sites.[1][2][6] However, its classification as a benzidine-based dye raises significant toxicological concerns, as the metabolic breakdown of these compounds can release carcinogenic aromatic amines.[7][8] This guide delves into the detailed molecular and cellular mechanisms underpinning the biological effects of this compound.

Core Mechanisms of Action

The biological activity of this compound is characterized by several distinct mechanisms, ranging from receptor and transporter inhibition to metabolic activation into toxic compounds.

Inhibition of Excitatory Amino Acid Transporters (EAATs) and Glutamate Receptors

Furthermore, this compound acts as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[2][6]

Quantitative Data on Receptor Inhibition:

| Receptor | IC50 Value |

| AMPA Receptor | 220 nM |

| Kainate Receptor | 150 nM |

Interaction with Purinergic Receptors

This compound is also known to be an antagonist of P2X purinoceptors, which are ATP-gated ion channels.[2][10] Specifically, it has been shown to interact with the P2X4 receptor. Molecular docking studies have estimated the binding free energy between Evans Blue and the P2X4 receptor to be approximately -7.39 kcal/mol, suggesting a more effective interaction than that of the endogenous ligand, ATP.[10] This antagonistic activity may contribute to the neuroprotective effects observed in some studies.[10]

Binding to Serum Albumin

A hallmark of this compound is its high affinity for serum albumin.[1][2][3][4] This binding is reversible and allows the dye to be retained within the vascular compartment, making it an excellent tracer for plasma volume and vascular permeability studies.[3][4][5][11] The protein binding ability is correlated with the tetrasulfonic acid groups in the dye's structure.[4] In humans and dogs, it is estimated that 8-14 molecules of Evans Blue can bind to a single albumin molecule.[4] A truncated form of Evans Blue has been shown to bind to albumin with a low micromolar affinity.[12]

Sodium Channel Blockade and Teratogenicity

This compound has been identified as a sodium channel blocker, although specific quantitative data on its potency (e.g., IC50) are not well-documented.[13] It is also classified as a teratogenic agent.[13] The mechanism of teratogenicity for the related dye, Trypan Blue, is thought to involve disruption of the visceral yolk sac's function, leading to altered fluid balance and subsequent embryonic malformations.[14][15][16]

Toxicological Profile: Metabolic Activation and Carcinogenicity

The most significant concern regarding the use of this compound is its potential carcinogenicity, which is intrinsically linked to its chemical structure as a benzidine-based dye.

Metabolism by Azoreductases

In vivo, this compound can be metabolized by azoreductase enzymes, which are present in the liver and intestinal microflora.[17] These enzymes catalyze the reductive cleavage of the azo bonds (-N=N-) in the dye molecule.

Metabolic Activation Pathway of this compound:

Caption: Metabolic conversion of this compound to carcinogenic amines.

This metabolic process results in the release of benzidine and other aromatic amines. Benzidine is a known human carcinogen, primarily associated with an increased risk of bladder cancer.

Genotoxicity and Interaction with p53

Exposure to benzidine has been shown to correlate with the expression of mutant p53 protein in occupationally exposed workers.[7][8] The p53 tumor suppressor pathway is a critical cellular defense mechanism against DNA damage and oncogenic stress.[18][19] Activation of this pathway can lead to cell cycle arrest, apoptosis, or senescence.[18][19] The metabolic products of this compound can cause DNA damage, which in turn may activate the p53 pathway.

Simplified p53 Activation Pathway in Response to Benzidine Metabolites:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evans blue dye: Topics by Science.gov [science.gov]

- 6. Evans blue | AMPA/kainate receptor Antagonist | TargetMol [targetmol.com]

- 7. [Expression of protein p53 in workers occupationally exposed to benzidine and bladder cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of mutant p53 protein in workers occupationally exposed to benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evans Blue Might Produce Pathologically Activated Neuroprotective Effects via the Inhibition of the P2X4R/p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel “Add-On” Molecule Based on Evans Blue Confers Superior Pharmacokinetics and Transforms Drugs to Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C.I. This compound | C34H24N6Na4O14S4 | CID 9409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of trypan blue teratogenicity in the rat developing in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 17. emergentresearch.org [emergentresearch.org]

- 18. scienceopen.com [scienceopen.com]

- 19. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

Evans Blue Dye: A Technical Guide to its Application as a Marker for Albumin Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue dye (EBD), also known as T-1824 or Direct Blue 53, is a water-soluble, synthetic bis-azo dye that has been a cornerstone in biomedical research for over a century.[1][2] Its enduring utility stems from a unique and powerful characteristic: its high-affinity, non-covalent binding to serum albumin.[3][4][5] This property transforms the relatively small EBD molecule (molecular weight of 960.8 g/mol ) into a large intravascular tracer (~69 kDa when bound to albumin), effectively confined to the circulatory system under normal physiological conditions.[1][6]

This technical guide provides an in-depth exploration of the core principles and methodologies surrounding the use of Evans Blue dye as a marker for albumin binding. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this classic yet powerful tool in their studies of vascular permeability, drug delivery, and related fields.

Core Principles: The Evans Blue-Albumin Complex

The foundational principle behind the use of Evans Blue dye lies in its strong and reversible binding to serum albumin.[7][8] This interaction is primarily driven by the sulfonation reaction between the sulfonic acid groups of the dye and the amino groups on the surface of the albumin protein.[1] Once introduced into the bloodstream, EBD rapidly binds to albumin, with only a very small fraction remaining free in the plasma.[1]

Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to large molecules like albumin. Consequently, the EBD-albumin complex is retained within the vasculature. However, in instances of increased vascular permeability, a hallmark of processes such as inflammation, tissue injury, or tumor angiogenesis, the integrity of the endothelial barrier is compromised. This allows the EBD-albumin complex to extravasate from the circulation into the surrounding interstitial tissue. The resulting blue discoloration of the tissue provides a clear and quantifiable measure of this leakage.[1][9]

Quantitative Data

A thorough understanding of the physicochemical and binding properties of Evans Blue is crucial for its effective application and for the accurate interpretation of experimental results.

| Property | Value | References |

| Molecular Weight | 960.81 g/mol | [1][6] |

| Protein Binding Affinity | ~70% to plasma proteins | [1][6] |

| Binding Stoichiometry | 8-14 molecules of Evans Blue per molecule of albumin | [10] |

| Complex Molecular Weight | ~69 kDa (when bound to albumin) | [1][6] |

| Spectral Properties | ||

| Absorbance Maximum (in PBS) | ~620 nm | [9] |

| Fluorescence Excitation | ~620 nm | [11] |

| Fluorescence Emission | ~680 nm | [5][11] |

Experimental Protocols

The following section outlines a detailed, consolidated protocol for a typical in vivo vascular permeability assay in a mouse model using Evans Blue dye. This protocol is a synthesis of methodologies reported in various studies.[1][3][12][13]

Materials

-

Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

0.22 µm syringe filters

-

Syringes (1 mL, insulin (B600854) syringes with 27-30G needles)

-

Formamide (B127407) (for dye extraction)

-

Spectrophotometer or fluorometer

-

Standard laboratory equipment for animal handling and tissue processing

Procedure

1. Preparation of Evans Blue Dye Solution

-

Prepare a 0.5% or 2% (w/v) solution of Evans Blue dye in sterile PBS.[1][12] The choice of concentration may depend on the specific experimental model and the expected degree of permeability.

-

Ensure the dye is completely dissolved by vortexing or stirring. For optimal dissolution, the solution can be placed on a magnetic stirrer for 1-2 hours.[3]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter to remove any particulate matter.[1][3]

2. Animal Preparation and Dye Administration

-

Weigh the mice to determine the correct injection volume. A typical dose is 4 mL/kg of a 2% solution or a fixed volume of a 0.5% solution (e.g., 100-200 µL per mouse).[1][12]

-

Warm the tail of the mouse under a heat lamp or in warm water (37°C) to dilate the tail veins, facilitating injection.[1]

-

Place the mouse in a suitable restrainer.

-

Carefully inject the Evans Blue dye solution intravenously via the lateral tail vein.[1][12] Ensure a successful intravenous injection, as subcutaneous injection will lead to inaccurate results.

3. Induction of Vascular Permeability (Optional)

-

If studying the effect of a specific agent on vascular permeability, this agent can be administered locally (e.g., intradermal injection) or systemically after the circulation of Evans Blue.[1][9] For example, agents like histamine (B1213489) or Substance P can be used to induce a localized inflammatory response and subsequent vascular leakage.[9][13]

4. Circulation Time and Tissue Collection

-

Allow the Evans Blue dye to circulate for a predetermined period, typically ranging from 30 minutes to several hours, depending on the experimental question.[9]

-

Euthanize the mice via an approved method, such as cervical dislocation.[12]

-

Perfuse the circulatory system with PBS containing a vasodilator (e.g., sodium nitroprusside) and heparin to remove intravascular EBD-albumin complex, ensuring that the measured dye in the tissue is due to extravasation.

-

Carefully dissect the tissues of interest.

5. Quantification of Extravasated Evans Blue Dye

-

Weigh the collected tissue samples.

-

To extract the dye, incubate the tissue in formamide (e.g., 1 mL per 100 mg of tissue) at 55-60°C for 24-48 hours.[12][13]

-

Centrifuge the samples to pellet any tissue debris.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.[12] Alternatively, for higher sensitivity, measure the fluorescence with excitation at ~620 nm and emission at ~680 nm.[11]

-

Create a standard curve using known concentrations of Evans Blue in formamide to quantify the amount of dye in the tissue samples.

-

Express the results as µg of Evans Blue per gram of tissue.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway that induces vascular permeability and the general experimental workflow for an Evans Blue dye assay.

Signaling Pathway: VEGF-Induced Vascular Permeability

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. Its signaling cascade in endothelial cells involves the activation of multiple downstream pathways that lead to the destabilization of cell-cell junctions and increased passage of molecules.

Caption: Signaling cascade initiated by VEGF binding to VEGFR2.

Experimental Workflow: In Vivo Vascular Permeability Assay

The following diagram outlines the key steps involved in a typical in vivo vascular permeability experiment using Evans Blue dye.

Caption: Step-by-step workflow for a vascular permeability assay.

Applications in Drug Development

The ability of Evans Blue to delineate areas of vascular leakage has significant implications for drug development.

-

Oncology: The enhanced permeability and retention (EPR) effect in solid tumors, characterized by leaky vasculature, can be visualized and quantified using Evans Blue. This provides a valuable tool for assessing the potential for nanoparticle-based drug delivery systems to accumulate in tumor tissue.

-

Inflammatory Diseases: In models of inflammatory diseases such as arthritis or inflammatory bowel disease, Evans Blue can be used to assess the efficacy of anti-inflammatory drugs in restoring vascular integrity.

-

Neuroscience: Following traumatic brain injury or stroke, the breakdown of the blood-brain barrier (BBB) can be assessed using Evans Blue. This allows for the evaluation of neuroprotective agents that aim to preserve BBB function.

-

Drug Delivery: Novel drug delivery strategies that utilize albumin as a carrier can be developed and evaluated using Evans Blue and its derivatives. By conjugating a therapeutic agent to an albumin-binding moiety, the circulation half-life of the drug can be extended.[7][13]

Conclusion

Evans Blue dye, through its strong and specific binding to serum albumin, remains an indispensable tool in biomedical research. Its simplicity, reliability, and quantitative nature make it a powerful method for assessing vascular permeability in a wide range of physiological and pathological conditions. This technical guide provides a comprehensive overview of the principles, protocols, and applications of Evans Blue, empowering researchers to effectively integrate this classic technique into their modern research endeavors. By understanding the underlying mechanisms and adhering to rigorous experimental design, scientists can continue to leverage the unique properties of the Evans Blue-albumin complex to gain valuable insights into vascular biology and advance the development of new therapeutic strategies.

References

- 1. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 2. ahajournals.org [ahajournals.org]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. gspchem.com [gspchem.com]

- 5. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 6. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

An In-Depth Technical Guide to Direct Blue 53 Staining for Cell Viability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Direct Blue 53, also known as Evans Blue, for the assessment of cell viability. Rooted in the fundamental concept of membrane integrity, this dye exclusion method offers a reliable and accessible tool for distinguishing viable from non-viable cells across a range of biological research and drug development applications.

Core Principle: The Membrane Exclusion Staining Mechanism

The utility of this compound as a cell viability stain is predicated on the principle of selective membrane permeability. Viable, healthy cells possess an intact and functional cell membrane that acts as a barrier, effectively excluding the large anionic molecules of this compound.[1][2] In contrast, cells that have undergone apoptosis or necrosis have compromised membrane integrity.[3][4] This loss of membrane integrity allows this compound to traverse the cell membrane and bind to intracellular proteins, resulting in a distinct blue coloration of the non-viable cells.[5] Consequently, under brightfield microscopy, viable cells remain unstained and appear translucent, while non-viable cells are clearly identifiable by their blue stain.[6]

This straightforward mechanism allows for a direct and often immediate assessment of the proportion of live and dead cells within a population. The intensity of the blue stain can also correlate with the extent of membrane damage.[4]

Diagram of Staining Mechanism

Caption: Mechanism of this compound exclusion by a viable cell and uptake by a non-viable cell.

Quantitative Data Summary

While this compound is analogous to the more commonly used Trypan Blue, specific comparative quantitative data is not extensively published in standardized tables. However, based on the principle of operation and available protocols, a comparative summary can be constructed to guide researchers in their choice of dye. The performance of these dyes is generally assessed by their ability to accurately distinguish between live and dead cell populations, which can be quantified using various methods.

| Parameter | This compound (Evans Blue) | Trypan Blue | Propidium Iodide (PI) |

| Principle | Membrane Exclusion | Membrane Exclusion | Membrane Exclusion, Nucleic Acid Intercalation |

| Detection Method | Brightfield Microscopy, Spectrophotometry | Brightfield Microscopy | Fluorescence Microscopy, Flow Cytometry |

| Stains | Non-viable cells (Blue) | Non-viable cells (Blue) | Non-viable cells (Red Fluorescence) |

| Advantages | Low cost, simple procedure, stable staining.[3][4] | Very common, low cost, simple procedure.[5] | High sensitivity, suitable for flow cytometry. |

| Disadvantages | Less common for routine cell counting than Trypan Blue. | Can be toxic to cells over time, subjective counting.[7] | Requires a fluorescence microscope or flow cytometer. |

| Typical Concentration | 0.1% - 1% (w/v) | 0.4% (w/v) | 1-5 µg/mL |

| Excitation Max (nm) | Not Applicable (Absorbance at ~600-610 nm)[4][8] | Not Applicable | ~535 |

| Emission Max (nm) | Not Applicable | Not Applicable | ~617 |

Experimental Protocols

Protocol 1: Qualitative Assessment of Cell Viability using Brightfield Microscopy

This protocol is adapted for general cell culture applications.

Materials:

-

This compound (Evans Blue) powder

-

Phosphate-Buffered Saline (PBS) or other appropriate isotonic solution

-

Cell suspension to be analyzed

-

Microscope slides and coverslips

-

Light microscope

-

Centrifuge and test tubes

Procedure:

-

Prepare Staining Solution: Prepare a 0.5% (w/v) solution of this compound in PBS. Ensure the dye is fully dissolved. For sensitive cell lines, a lower concentration (e.g., 0.1%) may be used.

-

Cell Preparation: Harvest the cell suspension and centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

-

Resuspension: Carefully remove the supernatant and resuspend the cell pellet in fresh PBS or culture medium to a concentration of approximately 1 x 10^5 to 1 x 10^6 cells/mL.

-

Staining: In a clean tube, mix equal volumes of the cell suspension and the 0.5% this compound solution (e.g., 50 µL of cell suspension + 50 µL of dye solution).

-

Incubation: Incubate the mixture at room temperature for 3-5 minutes. Avoid prolonged incubation as it may lead to the staining of viable cells.

-

Microscopic Examination: Place a small drop of the stained cell suspension onto a clean microscope slide and gently place a coverslip over it.

-

Observation: Using a light microscope, observe the cells. Viable cells will appear bright and unstained, while non-viable cells will be stained blue.

-

Quantification (Optional): To determine the percentage of viable cells, count the number of stained and unstained cells in several fields of view. The percentage of viability is calculated as: (Number of unstained cells / Total number of cells) x 100.

Protocol 2: Quantitative Assessment of Cell Viability using Spectrophotometry

This method is particularly useful for assessing cell death in tissues or larger cell pellets.[4]

Materials:

-

This compound (Evans Blue) solution (0.5% w/v in PBS)

-

Stained cell pellet or tissue sample

-

1% (w/v) Sodium Dodecyl Sulfate (SDS) solution

-

Spectrophotometer

-

Centrifuge and microcentrifuge tubes

Procedure:

-

Staining: Stain the cells or tissue as described in Protocol 1 (steps 1-5).

-

Washing: After incubation, centrifuge the stained cell suspension to pellet the cells. Carefully remove the supernatant containing excess dye. Wash the pellet with PBS and centrifuge again. Repeat the wash step until the supernatant is clear.

-

Dye Extraction: To the washed cell pellet or tissue sample, add a known volume of 1% SDS solution (e.g., 1 mL). The SDS will lyse the cells and solubilize the internalized dye.

-

Incubation: Incubate the mixture at 50°C for 2 hours or until the dye is fully extracted.

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any cellular debris.

-

Spectrophotometric Measurement: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance of the solution at a wavelength of approximately 600 nm.

-

Quantification: The absorbance value is directly proportional to the amount of dye taken up by the non-viable cells and can be used as a quantitative measure of cell death. For absolute quantification, a standard curve of known concentrations of this compound can be prepared.

Experimental Workflow

Caption: General workflow for cell viability assessment using this compound staining.

Conclusion

This compound staining is a valuable and straightforward method for assessing cell viability based on the principle of membrane exclusion. Its simplicity, low cost, and the stability of the stain make it a practical alternative to other viability assays, particularly for applications involving brightfield microscopy and spectrophotometric quantification. While it shares a similar mechanism with Trypan Blue, its distinct properties may offer advantages in specific experimental contexts. By understanding the core principles and adhering to standardized protocols, researchers can effectively employ this compound to obtain reliable data on cell health and cytotoxicity, aiding in critical decisions throughout the research and drug development process.

References

- 1. Evans blue, trypan blue and eosin as tracers - IHC WORLD [ihcworld.com]

- 2. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jrmds.in [jrmds.in]

- 6. researchgate.net [researchgate.net]

- 7. trio-biotech.com [trio-biotech.com]

- 8. Quantitative, traceable determination of cell viability using absorbance microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Evans Blue in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans Blue (EB), also known as T-1824, is an azo dye that has played a pivotal role in biomedical research for over a century.[1] Its unique property of binding with high affinity to serum albumin has made it an invaluable tool in a variety of physiological and pathological studies.[2] This technical guide provides an in-depth exploration of the core historical applications of Evans Blue, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in understanding and potentially adapting these classic methodologies for modern research contexts.

Determination of Plasma Volume

One of the earliest and most significant applications of Evans Blue was in the determination of plasma volume. The principle behind this method is the dilution of a known quantity of the dye within the circulatory system. Because Evans Blue binds tightly to plasma albumin, it is largely retained within the vascular compartment for a sufficient period to allow for accurate measurement.[1]

Experimental Protocol

This protocol is a generalized representation of historical methods for determining plasma volume in a canine model.

Materials:

-

Evans Blue dye solution (0.5% w/v in sterile 0.9% saline)

-

Heparinized syringes

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of Evans Blue Solution: Dissolve 0.5 g of Evans Blue powder in 100 mL of sterile 0.9% saline. Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulate matter.

-

Animal Preparation: Anesthetize the subject (e.g., a dog) and record its weight.

-

Pre-injection Blood Sample: Draw a baseline blood sample (approximately 5 mL) from a peripheral vein into a heparinized syringe. This will serve as a blank for spectrophotometric analysis.

-

Dye Injection: Accurately measure and inject a known volume of the 0.5% Evans Blue solution intravenously (e.g., 1 mL per 5 kg of body weight). Record the exact volume injected.

-

Post-injection Blood Samples: At specific time intervals after injection (e.g., 10, 20, 30, and 60 minutes), draw blood samples (approximately 5 mL each) from a different vein than the one used for injection to avoid contamination.

-

Plasma Separation: Centrifuge all blood samples at 2000 x g for 15 minutes to separate the plasma.

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to a wavelength of 620 nm.

-

Use the pre-injection plasma sample to zero the spectrophotometer (as a blank).

-

Measure the absorbance of the plasma samples collected at the different time points.

-

-

Calculation of Plasma Volume:

-

Create a standard curve by preparing serial dilutions of the Evans Blue solution in plasma from the pre-injection sample.

-

Plot the absorbance of the standards against their known concentrations.

-

Extrapolate the absorbance of the post-injection samples at time zero by plotting their absorbance values against time on a semi-logarithmic graph and extending the line back to the y-axis. This corrects for the gradual leakage of the dye from the circulation.

-

Using the extrapolated absorbance at time zero and the standard curve, determine the concentration of Evans Blue in the plasma.

-

Calculate the plasma volume using the following formula[1]:

Plasma Volume (mL) = (Total Amount of Dye Injected (mg)) / (Concentration of Dye in Plasma at Time Zero (mg/mL))

-

Quantitative Data

The following table summarizes representative historical data on plasma volume measurements using Evans Blue in various animal species.

| Animal Species | Average Body Weight (kg) | Average Plasma Volume (mL/kg) | Reference |

| Dog | 10-15 | 45-55 | [1] |

| Rabbit | 2-3 | 40-50 | [1] |

| Rat | 0.2-0.3 | 35-45 | [3] |

Experimental Workflow

References

Navigating the Risks: A Technical Guide to the Safe Handling of Direct Blue 53

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 53, also known by synonyms such as Evans Blue and Chicago Sky Blue 6B, is an azo dye with significant applications in biomedical research, including the determination of blood volume and as a vital stain to assess cell membrane permeability.[1][2] Despite its utility, this compound presents potential health hazards that necessitate strict safety and handling protocols. This in-depth technical guide provides a comprehensive overview of the safety precautions, toxicological data, and emergency procedures required for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This substance is a dark brown crystalline powder that is soluble in water.[3][4]

| Property | Value | References |

| Chemical Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [5][6] |

| Molecular Weight | 960.81 g/mol | [5][6] |

| CAS Number | 314-13-6 | [5] |

| Appearance | Dark brown or blue crystalline powder with a greenish-bronze luster. | [3][7][8] |

| Solubility | Soluble in water (10 to 50 mg/mL at 24.8°C). | [8][9] |

| Stability | Stable under normal temperatures and pressures. | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and may cause cancer.[10][11] It is also presumed to have the potential to cause reproductive disorders based on laboratory animal tests.[5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

| Hazard Classification | Category | References |

| Carcinogenicity | Category 1B | [10][11] |

| Irritation | May cause eye, skin, and respiratory tract irritation. | [3][9] |

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[5] However, available data from animal studies indicate potential for acute toxicity.

| Test | Species | Route | Value | References |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | 340 mg/kg | [2] |

Experimental Protocols

Representative Protocol for Acute Oral Toxicity (LD50)

This protocol is based on general guidelines for acute toxicity testing.

-

Animal Model: Healthy, young adult laboratory animals (e.g., rats or mice) are used.[6]

-

Dosage: A range of doses of this compound, dissolved in a suitable vehicle like water, are administered by oral gavage to different groups of animals.[6]

-

Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.[12]

-

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods.[6]

Representative Protocol for Skin Irritation

This protocol is based on the OECD Guideline 404 for testing dermal irritation.

-

Animal Model: Albino rabbits are typically used for this assay.

-

Application: A small amount of this compound is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.

-

Exposure: The patch remains in place for a specified period, usually 4 hours.

-

Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.

Handling and Storage

Proper handling and storage procedures are crucial to prevent contamination and accidental exposure.

-

Handling: Always handle this compound within a certified chemical fume hood.[7] Avoid the formation of dust and aerosols.[10] Do not breathe dust, vapor, mist, or gas.[10] Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from strong oxidizing agents.[10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fda.gov [fda.gov]

In-Depth Technical Guide to Direct Blue 53 (Evans Blue)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Blue 53, widely known in the scientific community as Evans Blue. This document details its chemical identity, physicochemical properties, and established applications in biomedical research, with a focus on its use in assessing biological membrane permeability and as a modulator of excitatory amino acid transporters.

Chemical Identification and Synonyms

This compound is a bis-azo dye with the Chemical Abstracts Service (CAS) registry number 314-13-6 . Due to its widespread use in various fields, it is known by a multitude of synonyms.

| Identifier Type | Value |

| CAS Number | 314-13-6 |

| C.I. Name | C.I. This compound |

| C.I. Number | 23860 |

| Common Synonym | Evans Blue |

| Other Synonyms | Azovan Blue, T-1824, Geigy Blue, Diazobleu, Diamine Sky Blue FF |

| IUPAC Name | tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |

Physicochemical Properties

This compound is a dark blue, greenish-bronze crystalline powder. It is an anionic dye that is highly soluble in water.

| Property | Value |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ |

| Molecular Weight | 960.81 g/mol |

| Appearance | Blue crystals with a greenish-bronze luster or a black powder |

| Solubility | Soluble in water (10 to 50 mg/mL at 24.8 °C) |

Mechanism of Action and Key Applications

This compound's utility in research stems from two primary characteristics: its high affinity for serum albumin and its ability to act as an antagonist for certain receptors and transporters.

1. Biological Membrane Permeability Assessment:

When introduced into the bloodstream, this compound rapidly binds to serum albumin. The resulting large protein-dye complex is normally unable to cross intact biological barriers, such as the blood-brain barrier (BBB). In pathological conditions where these barriers are compromised, the dye-albumin complex extravasates into the surrounding tissue, providing a visible and quantifiable measure of permeability.

2. Inhibition of L-Glutamate Uptake:

This compound is a potent inhibitor of L-glutamate uptake by excitatory amino acid transporters (EAATs). It also acts as an antagonist for AMPA and kainate receptors, modulating their desensitization. This inhibitory action on glutamate (B1630785) transport is a key aspect of its use in neuroscience research.

Experimental Protocols

Protocol 1: Assessment of Blood-Brain Barrier Permeability in Rodents

This protocol outlines the widely used Evans Blue extravasation method to determine BBB integrity.

Materials:

-

This compound (Evans Blue) powder

-

Sterile 0.9% saline solution

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Syringes and needles for injection

-

Perfusion pump and tubing

-

Phosphate-buffered saline (PBS), ice-cold

-

Formamide (B127407) or trichloroacetic acid (TCA)

-

Spectrophotometer or fluorometer

-

Homogenizer

-

Centrifuge

Procedure:

-

Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans Blue in sterile 0.9% saline. Ensure the dye is completely dissolved.

-

Animal Preparation: Anesthetize the rodent using an appropriate anesthetic.

-

Injection: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dosage of 4 mL/kg body weight.

-

Circulation: Allow the dye to circulate for a specified period, typically 30 to 60 minutes.

-

Perfusion: To remove the dye from the vasculature, perform a transcardial perfusion. First, perfuse with ice-cold PBS until the fluid from the right atrium is clear.

-

Tissue Collection: Dissect the brain and other tissues of interest.

-

Dye Extraction:

-

Weigh the tissue samples.

-

Homogenize the tissue in a suitable solvent to extract the extravasated dye. Common solvents include formamide or a solution of TCA.

-

Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide extraction) to ensure complete extraction.

-

-

Quantification:

-

Centrifuge the homogenates to pellet the tissue debris.

-

Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance maximum is around 620 nm).

-

Create a standard curve using known concentrations of Evans Blue to quantify the amount of dye in the tissue samples. The results are typically expressed as µg of Evans Blue per gram of tissue.

-

Protocol 2: Cell Viability Assay

This protocol describes the use of this compound to differentiate between viable and non-viable cells. The principle is that the dye is excluded by cells with intact membranes but can penetrate and stain cells with compromised membranes.

Materials:

-

This compound (Evans Blue) powder

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Cell suspension

-

Microscope

-

Hemocytometer or other cell counting device

Procedure:

-

Preparation of Staining Solution: Prepare a 0.4% (w/v) solution of Evans Blue in PBS.

-

Cell Staining:

-

Mix a small volume of the cell suspension with an equal volume of the 0.4% Evans Blue solution.

-

Incubate the mixture at room temperature for 3-5 minutes.

-

-

Microscopic Examination:

-

Load the stained cell suspension onto a hemocytometer.

-

Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

-

Calculation of Viability:

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

-

Mandatory Visualizations

Workflow for Blood-Brain Barrier Permeability Assay

Inhibition of Excitatory Amino Acid Transporter (EAAT)

Evans Blue Dye: A Technical Guide for Researchers

Introduction

Evans Blue dye (EBD), also known as T-1824 or Direct Blue 53, is a synthetic bis-azo dye first described by Herbert McLean Evans in 1914.[1][2] For over a century, it has served as a important tool in biomedical research and diagnostics.[1] Its enduring utility stems from a key biochemical characteristic: a high affinity for serum albumin.[3][4] When introduced into the bloodstream, Evans Blue rapidly binds to albumin, forming a large (~69 kDa) protein-dye complex.[1] This complex is normally confined to the circulatory system by intact endothelial barriers.[5][6] This principle is the foundation for its two primary applications: the assessment of vascular permeability and the identification of non-viable cells.[1][3]

This guide provides an in-depth overview of the core uses of Evans Blue dye, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to support researchers in its practical application.

Core Applications and Principles

The applications of Evans Blue are largely derived from its strong, non-covalent binding to serum albumin.[1][7] This interaction prevents the small dye molecule (961 Da) from freely diffusing across healthy, semipermeable biological membranes.[1]

-

Vascular Permeability: In a healthy vascular system, the endothelial lining forms a tight barrier that restricts the passage of large molecules like albumin.[5][6] In pathological conditions such as inflammation, injury, or tumor growth, this barrier can become compromised, leading to "leaky" vessels.[8] When the Evans Blue-albumin complex extravasates—or leaks—from the circulation into the surrounding tissue, it imparts a distinct blue color. The amount of dye accumulated in a tissue is directly proportional to the degree of vascular permeability.[1][5] This is particularly useful for studying the integrity of specialized barriers like the blood-brain barrier (BBB).[3]

-

Cell Viability and Membrane Integrity: Healthy cells with intact plasma membranes exclude the Evans Blue dye.[9][10] However, if a cell's membrane is damaged or its integrity is compromised—a hallmark of necrosis or late-stage apoptosis—the dye can penetrate the cell and stain the intracellular components blue.[1][9][11] This makes Evans Blue an effective and straightforward vital stain to differentiate between viable and non-viable cells in a population.[12]

Logical Relationship: Evans Blue's Mechanism of Action

Caption: Principle of Evans Blue Dye applications.

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes a common method for quantifying vascular leakage in a mouse model.[13][14]

Materials:

-

Evans Blue dye powder (Sigma-Aldrich, Cat. No. E2129 or equivalent)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Formamide (B127407) (for dye extraction)

-

Spectrophotometer or plate reader

-

Tissue homogenization equipment

-

Syringes and needles (e.g., 27-30G)

Procedure:

-

Preparation of EBD Solution: Prepare a 0.5% to 2% (w/v) solution of Evans Blue dye in sterile 0.9% saline.[13] Ensure the dye is completely dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

-

Animal Preparation: Anesthetize the mouse using an approved institutional protocol. The jugular or tail vein is commonly used for intravenous injection.

-

Dye Injection: Intravenously inject the EBD solution at a dose typically ranging from 25 to 50 mg/kg body weight.[8][14] Record the exact time of injection.

-

Circulation Time: Allow the dye to circulate for a defined period, typically 30 to 60 minutes. This allows for the EBD-albumin complex to form and extravasate in areas of increased permeability.

-

Perfusion (Optional but Recommended): To remove intravascular dye that has not extravasated, perform a cardiac perfusion. After the circulation time, deeply anesthetize the animal and open the thoracic cavity. Nick the right atrium and perfuse the animal via the left ventricle with saline until the fluid running from the atrium is clear.

-

Tissue Harvest: Dissect the tissues of interest (e.g., brain, lung, kidney, skin). Weigh the wet tissue samples immediately.

-

Dye Extraction:

-

Place the weighed tissue in a tube with a known volume of formamide (e.g., 1 mL per 100 mg of tissue).

-

Incubate the samples at 55-60°C for 24-48 hours to extract the dye from the tissue.

-

Centrifuge the samples to pellet any tissue debris.

-

-

Quantification:

-

Transfer the supernatant (containing the extracted dye) to a cuvette or a 96-well plate.

-

Measure the absorbance at 620 nm (the absorbance maximum for Evans Blue).[5] Use the absorbance at 740 nm for background correction.[5]

-

Create a standard curve using known concentrations of Evans Blue in formamide.

-

Calculate the concentration of EBD in the sample and express the results as µg of dye per gram of tissue.[5]

-

Experimental Workflow: In Vivo Vascular Permeability

Caption: Workflow for quantifying vascular permeability.

Protocol 2: In Vitro Cell Viability Assay

This protocol provides a method for assessing cell death in a cell culture or tissue sample.[9][10]

Materials:

-

Evans Blue dye powder

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 0.1 M CaCl2 at pH 5.6 for plant cells).[9]

-

Microscope

-

Hemocytometer or automated cell counter

-

1% (w/v) Sodium Dodecyl Sulfate (SDS) for dye extraction (optional, for quantification).[9]

Procedure:

-

Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue solution in PBS.[9] Ensure it is well-dissolved and filtered.

-

Cell Staining:

-

For suspension cells: Centrifuge the cell suspension and resuspend the pellet in the EBD staining solution.

-

For adherent cells: Wash the cells with PBS, then add the EBD staining solution to cover the monolayer.

-

For tissue samples (e.g., plant leaf discs): Immerse the tissue directly in the staining solution.[10]

-

-

Incubation: Incubate the cells/tissue with the dye for 3-5 minutes at room temperature.

-

Washing: Wash the cells or tissue multiple times with PBS to remove excess, unbound dye.

-

Qualitative Assessment (Microscopy):

-

Mount the cells on a slide or observe the culture dish directly under a bright-field microscope.

-

Viable cells will appear bright and unstained, while non-viable cells will be distinctly blue.

-

-

Quantitative Assessment (Cell Counting):

-

Count the number of blue (non-viable) and total cells using a hemocytometer.

-

Calculate the percentage of viable cells: Viability (%) = (Number of Unstained Cells / Total Number of Cells) x 100.

-

-

Quantitative Assessment (Spectrophotometry):

Data Presentation

The following table summarizes representative quantitative data from vascular permeability studies using Evans Blue dye. This data is illustrative and will vary significantly based on the animal model, tissue type, and experimental conditions.

| Experimental Model | Tissue | Condition | EBD Extravasation (µg/g tissue) | Fold Change vs. Control |

| Mouse (C57BL/6) | Lung | Control (Saline) | 15.2 ± 3.1 | 1.0 |

| Mouse (C57BL/6) | Lung | LPS-induced Injury | 78.5 ± 9.4 | 5.2 |

| Rat (Sprague-Dawley) | Brain | Control (Sham) | 5.8 ± 1.2 | 1.0 |

| Rat (Sprague-Dawley) | Brain | Ischemic Stroke | 25.1 ± 4.5 | 4.3 |

| Mouse (FVBN) | Kidney | Control | 22.4 ± 4.8 | 1.0 |

| Mouse (FVBN) | Kidney | Substance P-induced | 61.3 ± 7.9 | 2.7 |

Data are presented as mean ± standard deviation and are hypothetical examples derived from typical experimental outcomes.

Conclusion

Evans Blue dye remains a simple, cost-effective, and reliable tool for fundamental biomedical research.[14] Its utility in assessing vascular permeability and cell membrane integrity is well-established. While newer methods, including fluorescent tracers and advanced imaging techniques, have been developed, the straightforward nature of EBD assays ensures their continued relevance. Furthermore, derivatives of Evans Blue are now being explored for advanced applications, including theranostics and as moieties to extend the half-life of pharmaceuticals, demonstrating the enduring legacy of this classic dye.[1][15][16]

References

- 1. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evans blue dye: Topics by Science.gov [science.gov]

- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]

- 4. gspchem.com [gspchem.com]

- 5. profiles.foxchase.org [profiles.foxchase.org]

- 6. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Albumin-Binding Evans Blue Derivatives for Diagnostic Imaging and Production of Long-Acting Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. bio-protocol.org [bio-protocol.org]

- 14. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability using Direct Blue 53

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 53, widely known as Evans Blue, is a vital tool for assessing the integrity of the blood-brain barrier (BBB) in preclinical research.[1][2][3] This diazo dye firmly binds to serum albumin, forming a high-molecular-weight complex that is normally excluded from the brain parenchyma by the intact BBB.[4][5] In instances of BBB disruption, such as in stroke, traumatic brain injury, or neuroinflammation, the Evans Blue-albumin complex extravasates into the brain tissue.[1][2][6] The subsequent quantification of the dye within the brain serves as a reliable and straightforward measure of BBB permeability.[6][7]

These application notes provide a detailed protocol for the in vivo assessment of BBB permeability using this compound in rodent models, covering dye preparation, administration, tissue processing, and quantification.

Principle of the Method

Under normal physiological conditions, the BBB forms a highly selective barrier that restricts the passage of large molecules from the bloodstream into the central nervous system. This compound (molecular weight: 960.8 g/mol ) has a high affinity for serum albumin (approximately 66.5 kDa).[4][5][8][9] The resulting dye-protein complex is too large to cross the healthy BBB. When the BBB is compromised, the complex leaks into the brain interstitium. The amount of extravasated dye can be quantified spectrophotometrically or fluorometrically, providing a quantitative index of BBB permeability.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound BBB permeability assay.

Table 1: this compound Properties and Preparation

| Parameter | Value | Reference |

| Synonyms | Evans Blue, T-1824, C.I. 23860 | [4][9] |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₄S₄ | [8][9] |

| Molecular Weight | 960.81 g/mol | [8][9][10] |

| Typical Concentration | 2% (w/v) in sterile saline | [1][5][11] |

| Typical Dosage | 4 ml/kg body weight | [11] |

| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | [12] |

Table 2: Spectrophotometric and Fluorometric Quantification Parameters

| Parameter | Wavelength (nm) | Reference |

| Absorbance Maximum | ~620 nm | [7] |

| Fluorescence Excitation | ~620 nm | [1][7][13] |

| Fluorescence Emission | ~680 nm | [1][7][13] |

Experimental Protocols

Materials and Reagents

-

This compound (Evans Blue) powder

-

Sterile 0.9% saline

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Heparinized saline

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Spectrophotometer or fluorescence plate reader

-

Homogenizer

-

Centrifuge

-

Standard laboratory equipment and surgical tools

Experimental Workflow Diagram

Caption: Experimental workflow for BBB permeability assessment.

Detailed Protocol

1. Preparation of this compound Solution

-

Prepare a 2% (w/v) solution of this compound in sterile 0.9% saline.[1]

-

Ensure the dye is completely dissolved by vortexing or sonicating.

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulate matter.

2. Animal Preparation and Dye Administration

-

Anesthetize the animal using an approved protocol.

-

Inject the prepared 2% this compound solution at a dose of 4 ml/kg body weight. Intravenous (tail vein) injection is preferred for rapid and consistent circulation.[11]

-

Allow the dye to circulate for a defined period, typically 1 to 2 hours.[1] The exact timing should be consistent across all experimental animals.

3. Tissue Collection and Processing

-

Deeply re-anesthetize the animal.

-

Perform a transcardial perfusion with heparinized saline to wash out the blood and unbound dye from the vasculature. Continue perfusion until the fluid running from the right atrium is clear.[1]

-

For qualitative assessment (visualization), the brain can be dissected and imaged. For quantitative analysis, proceed with the following steps.

-

Carefully dissect the brain and specific regions of interest.

-

Weigh the tissue samples.

4. Quantification of Extravasated Dye

-

Homogenize the brain tissue in a suitable volume of 50% trichloroacetic acid (TCA). A common ratio is 1:3 (w/v) of tissue to TCA solution.[7] TCA helps to precipitate proteins and extract the dye.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted this compound.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer, or measure the fluorescence with an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[1][7][13]

-

Prepare a standard curve using known concentrations of this compound in the same TCA solution used for extraction.

-

Calculate the concentration of the dye in the brain tissue samples by comparing their absorbance or fluorescence readings to the standard curve. The results are typically expressed as µg of dye per gram of brain tissue.

Logical Relationship Diagram

Caption: Logical flow of BBB permeability assessment.

Considerations and Limitations

-

Free Dye: It is important to note that a small fraction of this compound may not bind to albumin and could potentially cross a relatively intact BBB.[5]

-

Toxicity: At very high doses, Evans Blue has been reported to have potential toxic effects. The recommended dosages are generally considered safe for acute experimental use.[12]

-